

Comparative Safety Profiles of Gallic Acid Derivatives: An Exemplary Guide

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Compound of Interest		
Compound Name:	Macedonic acid	
Cat. No.:	B15595025	Get Quote

Disclaimer: Initial searches for "**Macedonic acid**" and its derivatives did not yield any relevant scientific information. It is possible that this is a non-standard chemical name or a typographical error. Therefore, this guide provides a comparative safety profile of Gallic Acid and its derivatives as a template to demonstrate the requested format and content for such a document. The data and methodologies presented here are based on published experimental findings for Gallic Acid and its related compounds.

This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the safety profiles of various Gallic Acid derivatives based on available experimental data.

Quantitative Safety Data

The following tables summarize the in vitro cytotoxicity and in vivo acute toxicity data for Gallic Acid and several of its derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, with lower values indicating higher cytotoxicity. The median lethal dose (LD50) is the dose required to kill half the members of a tested population.

Table 1: In Vitro Cytotoxicity of Gallic Acid and its Alkyl Gallate Derivatives against MCF-7 Breast Cancer Cells



Compound	IC50 (μg/mL)[1][2]
Gallic Acid	166.90
Methyl Gallate	113.25
Ethyl Gallate	130.12
Propyl Gallate	>1000
Butyl Gallate	>1000
Isobutyl Gallate	227.83
Tert-butyl Gallate	151.20
Amyl Gallate	>1000
Isoamyl Gallate	58.11
Heptyl Gallate	25.94
Octyl Gallate	42.34
Doxorubicin (Control)	6.58

Table 2: In Vitro Cytotoxicity of N-Alkyl Gallamide Derivatives against MCF-7 Breast Cancer Cells

Compound	IC50 (μg/mL)[3]
N-methyl gallamide	12.6
N-ethyl gallamide	11.3
N-butyl gallamide	10.3
N-sec-butyl gallamide	8.4
N-tert-butyl gallamide	2.1
N-hexyl gallamide	3.5

Table 3: In Vitro Cytotoxicity of Gallic Acid against Various Cell Lines



Cell Line	IC50 (µg/mL)[4]
SMMC-7721 (Hepatocellular Carcinoma)	22.1 ± 1.4
HepG2 (Hepatocellular Carcinoma)	28.5 ± 1.6
HL-7702 (Normal Human Hepatocyte)	80.9 ± 4.6
HCT-15 (Colon Cancer)	~740 µmol/L

Table 4: In Vivo Acute Toxicity of Gallic Acid

Animal Model	LD50 (Oral)[5]	No-Observed-Adverse- Effect-Level (NOAEL)[5]
Mice	>2000 mg/kg	-
Rabbits	5000 mg/kg	-
Rats (Male)	-	119 mg/kg/day
Rats (Female)	-	128 mg/kg/day

Experimental Protocols In Vitro Cytotoxicity Assessment using MTS Assay[1][2]

This protocol outlines the methodology used to determine the cytotoxic effects of Gallic Acid derivatives on cancer cell lines.

- Cell Culture: MCF-7 breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum. Cells are maintained in an incubator at 37°C with 5% CO2.
- Cell Seeding: Cells are harvested, counted, and seeded into a 96-well microplate at a density of 1 x 10^4 cells/well. The plate is incubated overnight to allow for cell attachment.
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.4 to 51.2 μ g/mL).



- Incubation: The cells are incubated with the compounds for 48 hours.
- MTS Assay: 20 μL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, premixed with PMS (phenazine methosulfate), is added to each well. The plate is then incubated for 2 hours.
- Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of 490 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
 The IC50 value is determined by linear regression analysis.

In Vitro Cytotoxicity Assessment using MTT Assay[6]

This protocol provides an alternative method for assessing cytotoxicity.

- Cell Seeding: HCT-15 colon cancer cells are seeded at 1000 cells per well in a 96-well plate and incubated for 24 hours.
- Compound Treatment: The medium is replaced with 100 μL of medium containing the desired concentration of the Gallic Acid derivative. Cells are incubated for 72 hours.
- MTT Addition: 100 μL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for 2 hours at 37°C.
- Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm).
- Data Analysis: Cell viability is calculated, and the IC50 is determined from the dose-response curve.

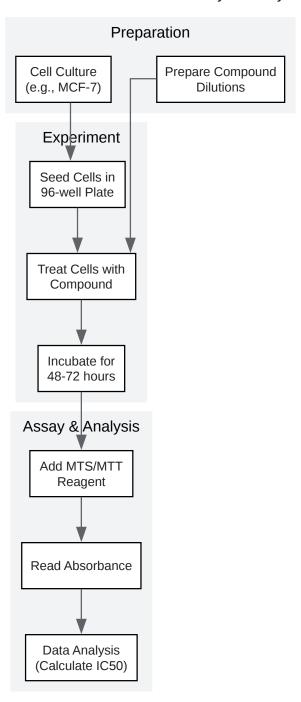
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in the biological activity of Gallic Acid and its derivatives, as well as a typical experimental workflow for assessing



cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assay

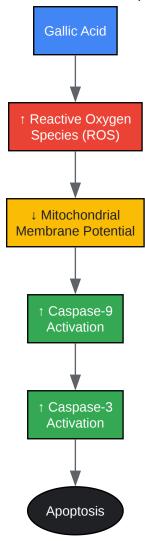


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Caption: Workflow for determining in vitro cytotoxicity.

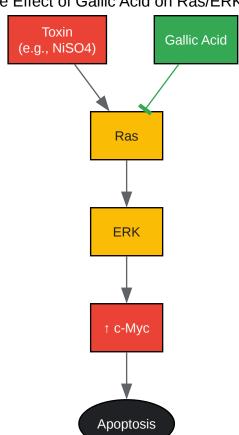
Gallic Acid Induced Mitochondrial Apoptosis Pathway



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Caption: Mitochondrial-mediated apoptosis by Gallic Acid.





Protective Effect of Gallic Acid on Ras/ERK Pathway

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Caption: Gallic Acid's inhibition of the Ras/ERK pathway.

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